REACTION_CXSMILES
|
[CH2:1]([Li])CCC.[Cl:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[O:15][Si](C(C)(C)C)(C)C)[CH:10]=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[Cl:6][C:7]1[CH:8]=[C:9]([CH:10]=[CH2:1])[CH:12]=[CH:13][C:14]=1[OH:15] |f:2.3|
|
Name
|
3-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=O)C=CC1O[Si](C)(C)C(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.37 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C.
|
Type
|
WAIT
|
Details
|
to reach room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The resultant mixture was extracted with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
the combined organic extracts were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
WASH
|
Details
|
SPE (silica, eluting with cyclohexane, followed by 5% to 25% ethyl acetate:cyclohexane)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.049 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |